(3Z)-Phytochromobilin
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Overview
Description
Phytochromobilin is a member of the class of bilins which functions as the chromophore of light-sensing phytochromes in plants. It has a role as a cofactor and a phytochrome chromophore.
Scientific Research Applications
Biosynthesis and Function
Phytochromobilin is biosynthetically derived from protohaem and functions as the chromophore of phytochrome, a pivotal light-sensing pigment in plants. The enzymatic conversion of protohaem to biliverdin IX alpha, and subsequently to phytochromobilin, involves complex biochemical pathways. Studies have characterized the enzyme reactions and biochemical intermediates in this conversion, revealing insights into the molecular mechanisms underlying plant response to light and its developmental implications (Beale, 2007).
Structural Insights
The structural analysis of phytochromobilin has provided significant insights into the photoisomerization process critical for phytochrome function. Research employing the SAC-CI method has successfully identified the structure of phytochromobilin in its Pr and Pfr forms, which are essential for its role as a sensor of light. These findings contribute to a deeper understanding of phytochrome's role in plant photoreception and signal transduction (Hasegawa et al., 2005).
Phytochrome Activation and Signal Transduction
The conversion of phytochrome from its inactive to active form involves a red-light-induced Z to E photoisomerization of its chromophore, phytochromobilin. This process has been a focal point of research to understand how light activation triggers physiological responses in plants. Computational studies have helped elucidate the ground and excited-state pKa values of phytochromobilin, shedding light on the photoactivation mechanism and its impact on plant growth and development (Borg & Durbeej, 2007).
Evolutionary Perspectives
The evolution of phytochromes, with phytochromobilin as a key component, highlights the adaptative responses of plants and cyanobacteria to their light environments. Studies on the evolution of cyanobacterial and plant phytochromes have provided insights into the structural and functional diversification of phytochrome photoreceptors, contributing to our understanding of plant adaptation and evolution (Lamparter, 2004).
Photomorphogenesis and Development
Research has demonstrated the critical role of (3Z)-Phytochromobilin in plant photomorphogenesis, emphasizing its importance in phytochrome-mediated light signaling pathways that regulate plant development. The identification and characterization of key enzymes and genes involved in phytochromobilin biosynthesis and signal transduction have provided valuable insights into the molecular basis of light perception and response in plants, paving the way for potential agricultural applications (Davis et al., 2001).
Properties
Molecular Formula |
C33H36N4O6 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI Key |
LXWZWRRIEITWMN-ZUTFDUMMSA-N |
Isomeric SMILES |
C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |
Synonyms |
phytochromobilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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